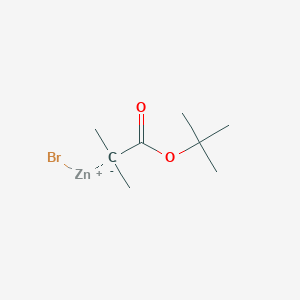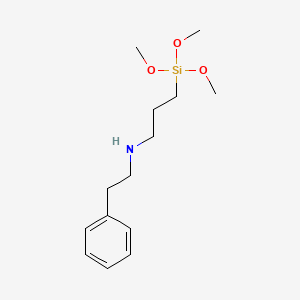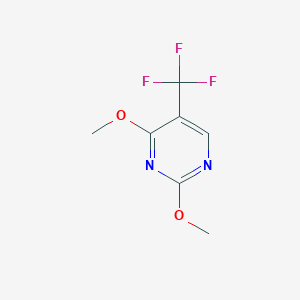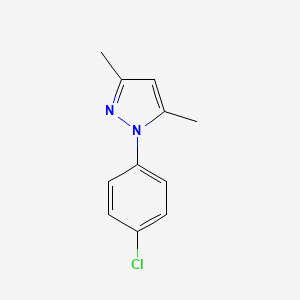
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether (1-TBMOPZnBr-0.5M-DE) is a reagent used in organic synthesis. It is a zinc bromide complex with a tert-butoxy-2-methyl-1-oxopropan-2-yl (TBMOP) ligand, and is soluble in diethyl ether. It is used as a catalyst in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used to study the mechanism of action of various enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. Additionally, 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has been used in the synthesis of peptides and other biological molecules.
Mecanismo De Acción
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is a catalyst that accelerates the rate of chemical reactions. It works by forming a complex with the reactants, which increases the rate at which the reactants can interact with each other. This increases the rate of reaction, allowing the reactants to form the desired product more quickly.
Biochemical and Physiological Effects
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of biologically active compounds, such as peptides and pharmaceuticals, which can have significant effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE in lab experiments is its high reactivity, which allows for faster reactions and higher yields. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is only soluble in diethyl ether, so care must be taken to ensure that the reaction is carried out in the correct solvent.
Direcciones Futuras
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has potential applications in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. Future research could focus on optimizing the synthesis of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE to reduce costs and increase yields. Additionally, further research could explore the potential applications of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE in the synthesis of biologically active compounds, such as peptides and pharmaceuticals. Finally, research could be conducted to explore the potential of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE as a catalyst for other organic reactions, such as the synthesis of polymers.
Métodos De Síntesis
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is synthesized by the reaction of a zinc bromide solution with a tert-butoxy-2-methyl-1-oxopropan-2-yl (1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether) ligand in diethyl ether. The reaction is carried out at room temperature in the presence of a base such as sodium hydroxide. The resulting product is a white, crystalline solid.
Propiedades
IUPAC Name |
bromozinc(1+);tert-butyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-6(2)7(9)10-8(3,4)5;;/h1-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLXQPLXSXCXIT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C(=O)OC(C)(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)


